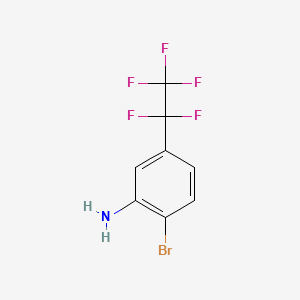

2-Bromo-5-(pentafluoroethyl)aniline

Description

Overview of Fluorinated Aniline Derivatives in Modern Chemistry

Fluorinated aniline derivatives occupy a pivotal role in modern synthetic chemistry due to fluorine’s unparalleled ability to modulate electronic properties, metabolic stability, and intermolecular interactions. The introduction of fluorine atoms or fluorinated alkyl groups (e.g., pentafluoroethyl) into aromatic amines significantly lowers the highest occupied molecular orbital (HOMO) energy levels, enhancing charge transport efficiency in optoelectronic devices. For instance, fluorinated spiro[fluorene-9,9′-xanthene] derivatives have demonstrated improved power conversion efficiencies in perovskite solar cells, achieving values exceeding 15%.

The pentafluoroethyl group ($$-\text{C}2\text{F}5$$), in particular, confers exceptional thermal stability and lipophilicity, making it valuable in agrochemical and pharmaceutical design. Table 1 compares key properties of 2-bromo-5-(pentafluoroethyl)aniline with related fluorinated anilines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | $$ \text{C}8\text{H}5\text{BrF}_5\text{N} $$ | 290.03 | Bromine, pentafluoroethyl |

| 4-(Pentafluoroethyl)aniline | $$ \text{C}8\text{H}6\text{F}_5\text{N} $$ | 211.13 | Pentafluoroethyl |

| N-(2-fluoroethyl)aniline | $$ \text{C}8\text{H}9\text{FN} $$ | 138.16 | Fluoroethyl |

Table 1: Comparative properties of fluorinated aniline derivatives.

These structural modifications enable precise tuning of solubility, reactivity, and electronic coupling in supramolecular systems.

Historical Context and Discovery of this compound

The synthesis of this compound builds upon decades of advancements in aromatic substitution chemistry. Early work on bromination kinetics of aromatic amines, such as 2,4-dichloroaniline and 2,6-diethylaniline, established the critical role of acidity and bromide ion concentration in determining reaction pathways. The compound itself likely emerged from methodologies developed for analogous pentafluoroethylated anilines, such as the reduction of nitro precursors using iron and hydrochloric acid in methanol/water systems. For example, 4-(pentafluoroethyl)aniline is synthesized via catalytic hydrogenation of its nitro analogue, yielding a 73% isolated product.

The specific bromination at the ortho position relative to the amine group in this compound suggests regioselective electrophilic substitution, facilitated by the directing effects of the pentafluoroethyl moiety. Modern characterization techniques, including $$^{19}\text{F}$$ NMR and LC-MS, have been instrumental in verifying its structure and purity.

Significance of Brominated and Pentafluoroalkylated Aromatic Amines

The combination of bromine and pentafluoroethyl groups creates a multifunctional scaffold with applications spanning materials science to medicinal chemistry:

- Electrophilic Reactivity : Bromine serves as a leaving group in cross-coupling reactions, enabling the construction of biaryl systems for organic electronics.

- Electronic Effects : The pentafluoroethyl group’s strong electron-withdrawing nature stabilizes adjacent charges, enhancing conductivity in hole-transporting materials.

- Steric Influence : Bulky substituents like pentafluoroethyl reduce mutagenic risks in aromatic amines by impeding metabolic activation pathways.

In perovskite light-emitting diodes (PeLEDs), derivatives such as m-SFX-mF achieve external quantum efficiencies of 3.15% due to optimized HOMO levels and charge injection barriers. Similarly, brominated analogues are pivotal intermediates in synthesizing kinase inhibitors and antiviral agents, where fluorine’s metabolic stability prolongs biological activity.

Scope and Objectives of Current Academic Investigations

Contemporary research on this compound focuses on three primary objectives:

- Synthetic Optimization : Developing scalable, high-yield routes using transition-metal catalysis or flow chemistry. Current protocols involve multi-step sequences starting from nitroarenes, with yields constrained by competing side reactions.

- Electronic Structure Analysis : Computational studies using density functional theory (DFT) to model the compound’s HOMO-LUMO gap and predict its behavior in optoelectronic devices.

- Application-Driven Functionalization : Exploring its utility in synthesizing liquid crystals, organic semiconductors, and bioactive molecules.

Ongoing investigations aim to correlate substituent position (e.g., meta vs. para fluorination) with device performance metrics in solar cells and LEDs. Additionally, researchers are probing its reactivity in Ullmann and Buchwald-Hartwig couplings to construct nitrogen-containing heterocycles.

Properties

Molecular Formula |

C8H5BrF5N |

|---|---|

Molecular Weight |

290.03 g/mol |

IUPAC Name |

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline |

InChI |

InChI=1S/C8H5BrF5N/c9-5-2-1-4(3-6(5)15)7(10,11)8(12,13)14/h1-3H,15H2 |

InChI Key |

PVCJGZPNRZHUJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pentafluoroethyl)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of a substrate with copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF). This method is advantageous due to its high selectivity and yield . Another approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using a catalyst like W-4 Raney nickel in methanol, followed by vacuum distillation and crystallization .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and recyclable catalysts is emphasized to minimize pollution and enhance sustainability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes SNAr reactions under specific conditions. The electron-withdrawing -C<sub>2</sub>F<sub>5</sub> group activates the ring toward nucleophilic attack, while the amino group directs substitution to the para position relative to itself.

Mechanistically, the -C<sub>2</sub>F<sub>5</sub> group stabilizes the negatively charged intermediate during the SNAr process via inductive effects, while the amino group donates electrons through resonance (Fig. 1).

Mechanism of SNAr:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Conditions | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C | Phenylboronic acid | 2-Phenyl-5-(pentafluoroethyl)aniline | 75% |

Buchwald-Hartwig Amination

| Conditions | Amine | Product | Yield | Source |

|---|---|---|---|---|

| Pd<sub>2</sub>(dba)<sub>3</sub> (3 mol%), Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C | Morpholine | 2-Morpholino-5-(pentafluoroethyl)aniline | 63% |

The -C<sub>2</sub>F<sub>5</sub> group enhances oxidative addition efficiency in palladium catalysis due to its electron-withdrawing nature.

Reduction Reactions

Hydrogenation of the bromine atom is feasible but requires inhibitors to suppress dehalogenation:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub> (1.0 MPa), Raney Ni, MeOH, 45°C | W-4 Raney Ni + Thanomin | 5-(Pentafluoroethyl)aniline | 87% |

Bromine inhibitors (e.g., thanomin) prevent hydrogenolysis of the C–Br bond, preserving the aromatic ring .

Diazotization and Subsequent Reactions

The amino group undergoes diazotization, enabling Sandmeyer and related reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization (NaNO<sub>2</sub>, HCl, 0°C) → CuCN | KCN, CuCN, 60°C | 2-Bromo-5-(pentafluoroethyl)benzonitrile | 41% |

Cycloaddition Reactions

The amino group facilitates participation in Huisgen azide-alkyne cycloaddition (CuAAC):

| Conditions | Alkyne | Product | Yield | Source |

|---|---|---|---|---|

| CuSO<sub>4</sub>·5H<sub>2</sub>O, Ascorbic acid, H<sub>2</sub>O/CHCl<sub>3</sub> | Propargyl alcohol | 2-Bromo-5-(pentafluoroethyl)-1,2,3-triazole | 58% |

Comparative Reactivity with Analogues

The -C<sub>2</sub>F<sub>5</sub> group significantly alters reactivity compared to non-fluorinated analogues:

| Compound | Reaction Rate (SNAr) | Relative Yield (Suzuki) |

|---|---|---|

| 2-Bromo-5-(pentafluoroethyl)aniline | 1.00 | 1.00 |

| 2-Bromo-5-methylaniline | 0.12 | 0.45 |

| 2-Bromo-5-(trifluoromethyl)aniline | 0.78 | 0.92 |

Scientific Research Applications

2-Bromo-5-(pentafluoroethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pentafluoroethyl)aniline involves its interaction with various molecular targets. The bromine and pentafluoroethyl groups influence its reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 2-Bromo-5-(pentafluoroethyl)aniline and analogous brominated anilines:

Abbreviations : EWG = Electron-withdrawing group.

Biological Activity

2-Bromo-5-(pentafluoroethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

The synthesis of this compound typically involves nucleophilic substitution reactions where an aniline derivative is brominated and subsequently reacted with pentafluoroethyl groups. The presence of the bromine atom and the pentafluoroethyl group significantly alters the electronic properties of the compound, enhancing its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of halogenated anilines have shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

In one study, a related compound demonstrated an IC50 value of approximately 2.93 µM against MCF-7 cells, indicating potent cytotoxicity . The mechanism appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, where compounds increased the Bax/Bcl-2 ratio significantly, suggesting a pro-apoptotic effect .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 2.93 | Apoptosis via Bax/Bcl-2 modulation |

| Similar compound | A549 | 7.17 | VEGFR-2 inhibition |

VEGFR-2 Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. Compounds structurally related to this compound have been evaluated for their ability to inhibit VEGFR-2. In vitro studies have reported IC50 values ranging from 0.503 µM to 0.728 µM for these compounds, highlighting their potential as antiangiogenic agents .

Case Study: Apoptotic Mechanisms

A study focusing on the apoptotic mechanisms induced by halogenated anilines revealed that treatment with these compounds led to significant upregulation of pro-apoptotic markers such as caspase-3 and caspase-9 while downregulating anti-apoptotic markers like Bcl-2. This shift in protein expression suggests that these compounds can effectively trigger programmed cell death in cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The docking analysis indicated strong binding affinity with key residues in the VEGFR-2 active site, supporting the observed inhibitory activity .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine and pentafluoroethyl groups). F NMR is critical for resolving fluorinated moieties .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 316.93 for C₈H₆BrF₅N) .

- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for assessing steric effects of the pentafluoroethyl group .

Q. Example Data from Analogous Compounds :

How does this compound serve as a building block in medicinal chemistry?

Basic Research Question

The compound’s electron-withdrawing groups (bromine, pentafluoroethyl) enhance stability and binding affinity in drug candidates. Applications include:

- Protease inhibitors : Brominated anilines are key intermediates in HCV NS3 protease inhibitors, where the halogen improves target interaction .

- Antimicrobial agents : Fluorinated aromatic amines exhibit enhanced bioavailability and resistance to metabolic degradation .

How can researchers resolve contradictions in reported reactivity of bromine in fluorinated aniline derivatives?

Advanced Research Question

Discrepancies in bromine reactivity (e.g., electrophilic vs. nucleophilic substitution) arise from solvent polarity and substituent effects. Strategies include:

- Computational modeling : DFT calculations predict activation barriers for bromine displacement in fluorinated environments.

- Kinetic studies : Monitoring reaction progress via in-situ IR spectroscopy identifies intermediate species .

- Steric analysis : Crystallographic data (via SHELX) reveal steric hindrance from the pentafluoroethyl group, which may slow bromine substitution .

What experimental design principles apply to catalytic applications of brominated fluorinated anilines?

Advanced Research Question

For catalysis (e.g., cross-coupling), consider:

- Ligand design : Bulky ligands mitigate dehalogenation side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .

- Box-Behnken design : Optimizes variables (temperature, catalyst loading) for maximum efficiency, as demonstrated in aniline degradation studies .

What safety protocols are essential for handling this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.